2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F9N5/c1-26-10(13(20,21)22)5(4-23-26)6-2-9-24-7(11(14,15)16)3-8(12(17,18)19)27(9)25-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNBVQEGXTYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of suitable precursors. One common route includes the reaction of a pyrazole derivative with a pyrimidine derivative under the influence of a strong base, like sodium hydride, in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The use of catalysts like palladium on carbon (Pd/C) can also facilitate hydrogenation steps if needed.
Industrial Production Methods
On an industrial scale, the production may involve continuous flow chemistry to streamline the synthesis and ensure consistent yields. The scalability of the process relies on the optimization of reaction conditions, such as temperature, pressure, and reactant concentration, to maximize efficiency and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various reactions, including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyls or carbonyls.
Reduction: : Hydrogenation reactions using catalysts like palladium on carbon can reduce double bonds or nitro groups in the molecule.
Substitution: : Halogenated reagents can introduce substituents on the pyrazole or pyrimidine rings under the influence of Lewis acids.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: potassium permanganate, chromium trioxide
Reducing agents: hydrogen gas with palladium on carbon
Substituting agents: halogenated compounds with Lewis acids like aluminum chloride
Major Products Formed
The products vary based on the reaction:
Oxidation may yield alcohols, ketones, or carboxylic acids.
Reduction typically produces amines or saturated hydrocarbons.
Substitution results in halogenated derivatives or compounds with different functional groups.
Scientific Research Applications
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively studied for its applications in:
Chemistry: : It acts as a building block for synthesizing more complex molecules with potential biological activities.
Biology: : Researchers explore its role as an enzyme inhibitor or a signaling pathway modulator.
Medicine: : Its structure is investigated for potential therapeutic effects, particularly in anti-inflammatory, anti-cancer, and antiviral treatments.
Industry: : The compound is used in materials science for developing novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action involves the interaction of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine with specific molecular targets:
Enzyme Inhibition: : It binds to the active sites of enzymes, blocking their activity and thus affecting metabolic pathways.
Signaling Pathways: : The compound can interact with receptors or proteins in signaling pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Differences Among Pyrazolo[1,5-a]pyrimidine Derivatives
Biological Activity
The compound 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 318.20 g/mol
- IUPAC Name : this compound
This compound features multiple trifluoromethyl groups that enhance its lipophilicity and potentially its biological activity.
Biological Activity Overview
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Several studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For example, they have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Enzymatic Inhibition : The compound has demonstrated inhibitory effects on various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered cellular metabolism in cancer cells .
- Neuroprotective Effects : Some derivatives have shown potential in neuroprotection, suggesting possible applications in treating neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- Targeting Kinases : The compound acts as a kinase inhibitor, specifically targeting CDKs and other related enzymes. This action disrupts the phosphorylation processes critical for cell cycle progression .
- Inducing Apoptosis : By activating apoptotic pathways in cancer cells, the compound promotes programmed cell death, thereby reducing tumor size and spread .
Case Study 1: Anticancer Activity
A study published in MDPI explored various pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties. The study found that compounds with trifluoromethyl substitutions exhibited enhanced potency against breast cancer cell lines compared to their non-trifluoromethyl counterparts. The lead compound demonstrated an IC value of approximately 10 μM against MCF-7 cells .
Case Study 2: Enzyme Inhibition
In another study focused on enzymatic activity, researchers evaluated the inhibitory effects of several pyrazolo[1,5-a]pyrimidines on specific kinases involved in cancer signaling pathways. The results indicated that the compound effectively inhibited the activity of both CDK2 and CDK4 with IC values below 20 μM .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a procedure using K₂CO₃ as a base in DMF at room temperature with alkyl halides (RCH₂Cl) can yield derivatives . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error:
- Use fractional factorial designs to screen variables (e.g., solvent, temperature, stoichiometry).
- Apply response surface methodology (RSM) to identify optimal conditions (e.g., yield, purity) .
- Validate with HPLC or NMR to confirm product integrity.
How is structural characterization performed for this compound?
Key techniques include:
- X-ray crystallography : Determines bond lengths (e.g., C–N: 1.38 Å) and angles (e.g., N4–C5–C51: 118.7°) to confirm regiochemistry .
- NMR spectroscopy : and NMR identify substituent environments (e.g., trifluoromethyl groups show distinct signals).
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
What analytical methods ensure purity and monitor byproducts?
- HPLC-DAD/UV : Separates isomers (e.g., from dichloropyrimidine precursors) using C18 columns and acetonitrile/water gradients .
- GC-MS : Detects volatile impurities (e.g., residual solvents).
- Elemental analysis : Validates C/H/N/F ratios (±0.3% tolerance) .
How are pharmacological activities assessed for pyrazolopyrimidine derivatives?
- In vitro assays : Measure enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (IC₅₀ values).
- ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) .
Advanced Research Questions
How can computational chemistry guide reaction design and mechanistic studies?
- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states and predict regioselectivity in cyclization steps .
- Molecular docking : Screen interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
- Reaction pathway sampling : Combine nudged elastic band (NEB) methods with experimental kinetics to validate mechanisms .
What strategies resolve contradictions in reactivity or pharmacological data?
- Comparative analysis : Cross-reference crystallographic data (e.g., bond polarization) with spectroscopic results to confirm substituent effects .
- Meta-analysis : Aggregate literature data (e.g., IC₅₀ values) using statistical tools (e.g., ANOVA) to identify outliers .
- Isotopic labeling : Track reaction pathways (e.g., -labeling in hydrolysis steps) to clarify mechanisms .
How do trifluoromethyl groups influence electronic and steric properties?
- Electron-withdrawing effects : Lower HOMO/LUMO energies, enhancing electrophilic reactivity (DFT calculations).
- Steric maps : Analyze X-ray data to quantify steric hindrance (e.g., Tolman cone angles >110° for CF₃ groups) .
- Solubility modulation : LogP measurements show increased lipophilicity (e.g., ΔLogP = +1.2 vs non-fluorinated analogs) .
What methodologies integrate high-throughput screening with synthetic workflows?
- Automated parallel synthesis : Use robotic platforms to vary substituents (e.g., 96-well plates) .
- Machine learning : Train models on existing data (e.g., reaction yields, bioactivity) to predict optimal candidates.
- Flow chemistry : Enable scalable synthesis with real-time monitoring (e.g., inline IR spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
